molecular formula C16H18F3N5O3S B10934057 7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-methylpropyl)-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

7-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2-(2-methylpropyl)-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10934057
M. Wt: 417.4 g/mol
InChI Key: ARXPRPHHDHOMOM-UHFFFAOYSA-N
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Description

7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the sulfonyl group, and incorporation of the trifluoromethyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-4-(METHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
  • 7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-4-(ETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Uniqueness

The uniqueness of 7-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-2-ISOBUTYL-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H18F3N5O3S

Molecular Weight

417.4 g/mol

IUPAC Name

7-(1,3-dimethylpyrazol-4-yl)sulfonyl-2-(2-methylpropyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C16H18F3N5O3S/c1-9(2)6-23-7-11-12(16(17,18)19)5-14(25)24(15(11)21-23)28(26,27)13-8-22(4)20-10(13)3/h5,7-9H,6H2,1-4H3

InChI Key

ARXPRPHHDHOMOM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2C(=O)C=C(C3=CN(N=C32)CC(C)C)C(F)(F)F)C

Origin of Product

United States

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